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Compound of Interest

2,7-Dimethylocta-3,5-diyne-2,7-
diol

cat. No.: B1329538

Compound Name:

An In-Depth Technical Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS: 5929-72-6)

Abstract

2,7-Dimethylocta-3,5-diyne-2,7-diol is a symmetrical, bifunctional alkyne of significant interest
in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. Its
rigid diyne core, flanked by two tertiary alcohol functionalities, provides a unique combination of
structural stability and reactive handles for further chemical modification. This guide provides a
comprehensive overview of its core physicochemical properties, including a detailed analysis of
its molecular weight, established synthetic protocols, characteristic reactivity, and essential
safety and handling information. The content is tailored for researchers and professionals
engaged in chemical synthesis and drug development, emphasizing the causality behind
experimental methodologies and providing a framework for its practical application.

Core Molecular Identity and Physicochemical
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application
in research and development. This section delineates the essential identifiers and
physicochemical data for 2,7-Dimethylocta-3,5-diyne-2,7-diol.

Nomenclature and Chemical Identifiers
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Systematic identification is critical for regulatory compliance, literature searches, and
procurement. The compound is recognized by several identifiers across various chemical

databases.
Identifier Value Source
2,7-dimethylocta-3,5-diyne-2,7-
IUPAC Name ) PubChem[1]
diol
CAS Number 5929-72-6 PubChem, Guidechem[1][2]
Molecular Formula C10H1402 PubChem, NIST[1][3][4]

CKVWIEREOYIKNC-
InChlKey PubChem, NIST[1][3][4]
UHFFFAOYSA-N

Canonical SMILES CC(C)(c#CCHCC(C)(C)O)O PubChem[1]
EC Number 227-670-9 PubChem[1]
Molecular Weight

The molecular weight is a fundamental parameter influencing stoichiometry, reaction kinetics,
and analytical characterization. Several values are reported depending on the calculation
method.[1][2][5]

Parameter Value Source & Context
Average Molecular Weight 166.22 g/mol PubChem, GSRS[1][5]
Molecular Weight 166.2170 g/mol NIST WebBook][3][4]
Monoisotopic Mass 166.099379685 Da PubChem[1]

Structural Representation

The molecule's structure is characterized by a linear, four-carbon diyne chain (C=C-C=C) which
imparts significant rigidity. This core is symmetrically substituted at both ends by
dimethylcarbinol groups (-(CHs)2COH).
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Caption: 2D structure of 2,7-Dimethylocta-3,5-diyne-2,7-diol.

Key Physicochemical Properties

The physical properties dictate the compound's behavior in various solvents and conditions,
guiding choices for reaction setup and purification. The high melting point indicates it is a
crystalline solid at standard temperature and pressure.

Property Value Source

Melting Point 132-134 °C Guidechem[2]
Boiling Point 286.4 °C (at 760 mmHg) Guidechem[2]
Flash Point 134 °C Guidechem[2]
Density 1.07 g/cm3 Guidechem[2]
LogP 0.535 Guidechem[2]

Synthesis and Purification

The synthesis of symmetrical diols like 2,7-Dimethylocta-3,5-diyne-2,7-diol is most efficiently
achieved through the oxidative homocoupling of a terminal alkyne precursor. The Glaser-
Eglinton coupling is the archetypal method for this transformation.

Synthetic Strategy: Oxidative Homocoupling

The logical approach involves the dimerization of 2-methyl-3-butyn-2-ol. This precursor is
readily available and contains the required dimethylcarbinol moiety. The key transformation is
the formation of a new carbon-carbon bond between the two alkyne units.

o Causality of Method Choice: The Glaser-Eglinton coupling, which utilizes a copper(l) or
copper(ll) salt as a catalyst and an oxidant (typically Oz from air), is exceptionally well-suited
for this synthesis. The mechanism relies on the formation of a copper(l) acetylide
intermediate, which then undergoes oxidative coupling. The symmetry of the target molecule
makes homocoupling an ideal strategy, as it avoids the formation of mixed-product side
reactions and simplifies purification.
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Purification & Validation

Synthesis Workflow

Crude Product Purified Solid

Glaser-Eglinton Coupling
(CuCl, TMEDA, O2)

Precursor:
2-Methyl-3-butyn-2-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established Glaser-Eglinton coupling
principles.

Materials:

e 2-Methyl-3-butyn-2-ol

o Copper(l) chloride (CuCl)

e N,N,N',N'-Tetramethylethylenediamine (TMEDA)
e Acetone (solvent)

» Toluene and Hexane (for recrystallization)

e Hydrochloric acid (HCI), dilute aqueous solution
 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-
methyl-3-butyn-2-ol (2.0 eq) in acetone.

Catalyst Addition: To the stirring solution, add copper(l) chloride (0.1 eq) and TMEDA (0.2
eq). The solution will typically turn green or blue.

Oxidation: Bubble air or oxygen slowly through the reaction mixture via a needle submerged
below the surface. The reaction is exothermic and the color may darken. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Experimental Insight: The use of TMEDA serves as both a ligand to solubilize the copper
catalyst and as a base to facilitate the formation of the copper acetylide intermediate.

Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory
funnel containing dilute HCI. This step protonates any remaining acetylides and dissolves the
copper salts into the aqueous phase.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as
ethyl acetate. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with water and then brine to
remove residual acid and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

Purification and Self-Validation

The crude product, typically an off-white or tan solid, must be purified to be suitable for further
applications.

e Protocol: Recrystallization is the preferred method. Dissolve the crude solid in a minimum
amount of hot toluene. Slowly add hexane until the solution becomes turbid. Allow the
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solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal
formation. Collect the purified white crystals by vacuum filtration.

o Trustworthiness through Validation: The integrity of the protocol is confirmed by rigorous
analysis of the final product.

o Melting Point: The purified product should exhibit a sharp melting point within the literature
range of 132-134 °C.[2] A broad or depressed melting range indicates impurities.

o Spectroscopy: The identity and purity should be unequivocally confirmed by 'H NMR, 13C
NMR, and IR spectroscopy, with spectra matching established reference data.

Chemical Reactivity and Applications

The molecule's utility stems from the distinct reactivity of its two primary functional groups: the
diyne core and the tertiary hydroxyl groups.

@hylocta-&5-diyne-2,7-di0|

Diyne Core

(-Cc=C-c=C-)
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(-OH)

Click to download full resolution via product page

Caption: Reactivity map showing functional groups and potential applications.

Reactivity of the Diyne Core

« Hydrogenation: The two alkyne units can be selectively or fully reduced. Catalytic
hydrogenation using Lindlar's catalyst can yield the corresponding (Z,Z)-diene-diol, while
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using catalysts like Palladium on carbon (Pd/C) will result in full saturation to produce 2,7-
dimethyloctane-2,7-diol. This provides access to a range of flexible and semi-rigid diols.

Polymerization: Like other diacetylenes, this molecule can undergo topochemical
polymerization in the solid state upon exposure to UV or gamma radiation, forming highly
conjugated polydiacetylenes. These materials have unique optical and electronic properties.

Cycloaddition Reactions: The electron-rich triple bonds can participate in various
cycloaddition reactions, serving as a building block for complex heterocyclic systems.

Reactivity of the Tertiary Hydroxyl Groups

Derivatization: The hydroxyl groups can be readily converted into esters or ethers. This
functionalization is key to modulating the molecule's solubility and creating attachment points
for other molecules, which is particularly relevant in drug development for creating prodrugs
or linking the scaffold to a pharmacophore.

Elimination: Under acidic conditions, dehydration can occur, though this is often less
controlled and may lead to a mixture of alkene and allene products.

Applications in Drug Development and Materials
Science

While this molecule is not an active pharmaceutical ingredient itself, its structure is highly

valuable.

Rigid Scaffolding: In medicinal chemistry, rigid linkers are used to orient pharmacophores in
specific three-dimensional arrangements to optimize binding to biological targets. The linear,
non-flexible nature of the diyne core makes it an excellent candidate for such applications.

Supramolecular Chemistry: The two hydroxyl groups can act as hydrogen bond donors and
acceptors, enabling the formation of well-defined supramolecular assemblies and co-crystals

through crystal engineering.

Safety, Handling, and Storage
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Proper handling is essential to ensure laboratory safety. The compound is classified as an
irritant.

GHS Hazard Classification

Hazard Code Description Pictogram Signal Word

H315 Causes skin irritation Warning Warning

Causes serious eye ) )
H319 o Warning Warning
irritation

May cause respiratory ) .
H335 S Warning Warning
irritation

Source: PubChem|[1]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses with side shields or goggles, and a lab coat.[6]

¢ Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation
of dust or vapors.[6]

« Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6] In case of contact
with skin or eyes, rinse immediately and copiously with water.[6]

Storage and Stability

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

« Stability: The compound is stable under recommended storage conditions. Avoid exposure to
strong oxidizing agents and strong acids.

Conclusion

2,7-Dimethylocta-3,5-diyne-2,7-diol, with a precise molecular weight of 166.2170 g/mol , is
more than a simple chemical. It is a versatile and valuable building block whose rigid structure
and dual functionality offer significant opportunities in advanced organic synthesis. From the
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creation of novel polymers to its potential as a scaffold in the rational design of new
therapeutics, its applications are broad and compelling. A thorough understanding of its
synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to harness
its full potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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